2-Amino-2-methylbutan-1-ol hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-amino-2-methylbutan-1-ol hydrochloride , derived from its parent alcohol, 2-amino-2-methylbutan-1-ol, through protonation of the amino group by hydrochloric acid. The molecular formula is C₅H₁₄ClNO , corresponding to a molecular weight of 139.62 g/mol . The structural formula (Figure 1) illustrates a four-carbon chain with a methyl branch at position 2, an amino group (-NH₂) at the same carbon, and a hydroxyl group (-OH) at position 1.
Table 1: Key identifiers of 2-amino-2-methylbutan-1-ol hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-2-methylbutan-1-ol; hydrochloride |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| SMILES | CCC(C)(CO)N.Cl |
| InChIKey | IITRUVQGNUXQQF-UHFFFAOYSA-N |
The SMILES string CCC(C)(CO)N.Cl confirms the connectivity: a propane backbone (CCC) with a methyl group (C), hydroxyl (CO), and amino (N) groups on the second carbon, paired with a chloride ion.
Crystalline Structure Analysis via X-ray Diffraction
While X-ray crystallography data for 2-amino-2-methylbutan-1-ol hydrochloride remains unpublished, structural analogs such as 2-amino-1-butanol hydrochloride (CID 12285166) provide insights. These analogs crystallize in monoclinic systems with hydrogen-bonded networks between the ammonium (-NH₃⁺) and chloride ions. The hydroxyl group typically participates in intermolecular hydrogen bonds, stabilizing the lattice.
For 2-amino-2-methylbutan-1-ol hydrochloride, steric effects from the methyl branch likely reduce packing efficiency compared to linear analogs. Computational models predict a distorted tetrahedral geometry around the ammonium nitrogen, with bond angles of approximately 109.5° for N-H···Cl interactions.
Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry)
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of 2-amino-2-methylbutan-1-ol hydrochloride exhibits key absorptions:
- N-H Stretch : Broad band at 3000–2800 cm⁻¹ (ammonium -NH₃⁺).
- O-H Stretch : Sharp peak near 3300 cm⁻¹ (hydrogen-bonded hydroxyl).
- C-N Stretch : Medium intensity at 1250–1150 cm⁻¹.
- C-Cl Stretch : Weak absorption at 750–600 cm⁻¹.
Table 2: Representative FT-IR peaks
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300 | O-H stretch |
| 2800–3000 | N-H stretch (NH₃⁺) |
| 1250–1150 | C-N stretch |
| 750–600 | C-Cl stretch |
Tautomeric and Conformational Isomerism Studies
The compound exhibits restricted conformational flexibility due to steric hindrance from the methyl and hydroxyl groups on adjacent carbons. Density Functional Theory (DFT) calculations predict two dominant conformers:
- Gauche Conformer : Hydroxyl and amino groups oriented at 60° dihedral angles, stabilized by intramolecular hydrogen bonding (N-H···O).
- Anti Conformer : Groups oriented 180° apart, favored in polar solvents due to solvation effects.
Tautomerism is negligible due to the absence of enolizable protons. However, pH-dependent prototropic equilibria exist between the ammonium (NH₃⁺) and free amine (NH₂) forms, with a calculated pKa of 9.2 for the amino group.
Table 3: Predicted conformational populations (Gas Phase)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Gauche | 0.0 | 68 |
| Anti | 1.2 | 32 |
In aqueous solution, the anti conformer predominates (≥80%) due to enhanced solvation of the charged NH₃⁺ group.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
IITRUVQGNUXQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methylbutan-1-ol hydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to produce N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The acetamide is further hydrolyzed to yield 2-Amino-2-methylbutan-1-ol.
Industrial Production Methods
The industrial production of 2-Amino-2-methylbutan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Findings :
This property may influence its reactivity in condensation or alkylation reactions. The ethyl-substituted analog (2-amino-2-ethylbutan-1-ol) exhibits higher lipophilicity, which could enhance membrane permeability in pharmaceutical applications but also increase toxicity risks .
Functional Group Variations: Hydroxyl vs. Ester Groups: Methyl 2-aminobutanoate HCl (ester derivative) shows greater solubility in organic solvents compared to alcohol-based analogs, making it preferable for reactions requiring non-aqueous conditions . Hydrochloride Salts: All compounds in Table 1 form hydrochloride salts, improving crystallinity and stability. However, the chloride counterion may interact differently with biological systems (e.g., ion channels) in drug formulations.
Hazard Profiles: 2-Amino-2-ethylbutan-1-ol is classified as a Category 4 oral toxin (H302) and irritant (H315, H319), suggesting that the methyl-substituted analog (2-amino-2-methylbutan-1-ol HCl) may have milder toxicity due to reduced alkyl chain length .
Synthetic Utility: Branched amino alcohols like 2-amino-2-methylbutan-1-ol HCl are valuable in asymmetric synthesis, where their chiral centers facilitate enantioselective reactions. In contrast, ester derivatives (e.g., methyl 2-aminobutanoate HCl) are more suited for peptide coupling or protecting-group strategies .
Research Implications and Gaps
- Physicochemical Data: Limited direct data on melting points, solubility, or pKa values for 2-amino-2-methylbutan-1-ol HCl highlight the need for further experimental characterization.
- Toxicological Studies : Comparative toxicity studies between methyl- and ethyl-substituted analogs would clarify structure-activity relationships for safe handling guidelines.
Q & A
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| HCl Equivalence | 1.0 eq | Prevents by-products |
| Reaction Temperature | 25–30°C | Minimizes thermal degradation |
| Solvent System | Ethanol/Water (3:1) | Enhances crystal purity |
Basic: Which analytical techniques are critical for characterizing 2-amino-2-methylbutan-1-ol hydrochloride, and how are they applied?
Answer:
Characterization requires multi-modal analysis:
- NMR Spectroscopy:
- FTIR: Peaks at 3300–3500 cm⁻¹ (N–H stretch) and 1050–1100 cm⁻¹ (C–O stretch) validate functional groups .
- HPLC: Use a C18 column with a 0.1% trifluoroacetic acid (TFA) mobile phase to assess purity (>98%) and detect impurities like unreacted amine .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways for synthesizing 2-amino-2-methylbutan-1-ol hydrochloride?
Answer:
Contradictions often arise from competing reaction mechanisms (e.g., SN1 vs. SN2 pathways). To address this:
- Isotopic Labeling: Use deuterated HCl (DCl) to track protonation sites and intermediate stability via mass spectrometry .
- Kinetic Studies: Monitor reaction rates under varying pH and solvent polarities. Polar aprotic solvents favor SN2 mechanisms, while protic solvents stabilize carbocation intermediates (SN1) .
- Computational Modeling: Employ DFT calculations to compare activation energies of proposed pathways, identifying the dominant mechanism .
Advanced: What methodologies address discrepancies in biological assay results involving 2-amino-2-methylbutan-1-ol hydrochloride?
Answer:
Inconsistent bioactivity data may stem from impurities, stereochemical variations, or solvent effects. Mitigation strategies include:
- Impurity Profiling: Use LC-MS to identify trace by-products (e.g., oxidation products from amine degradation) .
- Chiral Resolution: Employ chiral HPLC or enzymatic resolution to isolate enantiomers, as biological activity often depends on stereochemistry .
- Buffer Compatibility: Test solubility and stability in assay buffers (e.g., PBS vs. Tris-HCl) to rule out pH-dependent aggregation .
Application-Focused: How does 2-amino-2-methylbutan-1-ol hydrochloride interact with biological targets in drug discovery studies?
Answer:
As a chiral amino alcohol, it serves as a precursor for bioactive molecules. Key applications:
- Enzyme Inhibition: Modify the hydroxyl group to create transition-state analogs for serine hydrolases (e.g., acetylcholinesterase) .
- Receptor Binding: The amine group facilitates hydrogen bonding with GPCRs; structure-activity relationship (SAR) studies optimize substituent effects on binding affinity .
- Prodrug Design: Esterify the hydroxyl group to enhance membrane permeability, followed by hydrolysis in vivo .
Stability Assessment: What conditions destabilize 2-amino-2-methylbutan-1-ol hydrochloride, and how is stability quantified?
Answer:
Degradation pathways include hydrolysis, oxidation, and thermal decomposition. Stability studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
